molecular formula C14H19NO4S B3075322 Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate CAS No. 1029603-13-1

Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate

Cat. No.: B3075322
CAS No.: 1029603-13-1
M. Wt: 297.37 g/mol
InChI Key: FMTVVXNXZLDHAP-UHFFFAOYSA-N
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Description

Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate is a benzoate ester derivative featuring a piperidine sulfonamide moiety. Its structure comprises a methyl ester group at the para position of a benzene ring, with a methylene bridge connecting the aromatic core to a piperidine-1-sulfonyl group.

Characterization: Key spectral features include:

  • ¹H NMR: A singlet for the ester methyl group (δ ~3.9 ppm), a singlet for the methylene group adjacent to the sulfonyl moiety (δ ~4.5 ppm), and multiplet signals for the piperidine protons (δ 1.5–3.0 ppm).
  • HRMS: Molecular ion peak confirming the molecular formula (C₁₅H₂₁NO₄S).

Properties

IUPAC Name

methyl 4-(piperidin-1-ylsulfonylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-19-14(16)13-7-5-12(6-8-13)11-20(17,18)15-9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTVVXNXZLDHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate typically involves the reaction of methyl 4-formylbenzoate with piperidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate has been extensively studied for its potential therapeutic properties:

  • Antimicrobial Activity : The sulfonamide structure is known for its antibacterial properties, particularly as an inhibitor of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This mechanism positions the compound as a candidate for developing antibiotics targeting resistant bacterial strains.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
  • Anticancer Potential : Research has indicated that compounds with similar structures may possess anticancer properties, warranting further investigation into their efficacy against various cancer cell lines.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules. Its unique structure allows for various chemical transformations:

  • Building Block for Complex Molecules : The compound can be utilized as a precursor in synthesizing other biologically active compounds, enhancing its utility in drug development.
  • Reactivity : It can undergo various reactions such as oxidation to form sulfone derivatives, reduction to alcohols, and electrophilic aromatic substitution, which are essential in synthetic organic chemistry.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of this compound demonstrated its ability to inhibit pro-inflammatory cytokine production in vitro. This finding supports further exploration into its therapeutic applications for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. Quinoline-Piperazine-Benzoate Derivatives (C1–C7, ) These compounds share a benzoate ester core but feature a quinoline-4-carbonyl-piperazine substituent instead of a piperidine sulfonamide. Structural differences include:

  • Quinoline vs. Piperidine: The aromatic quinoline system in C1–C7 introduces extended π-conjugation, enhancing lipophilicity compared to the aliphatic piperidine in the target compound.
  • Piperazine vs. Piperidine : Piperazine (C1–C7) is a six-membered ring with two nitrogen atoms, offering hydrogen-bonding sites, while piperidine (target) has one nitrogen, influencing conformational flexibility and polarity .

B. Benzenesulfonyl-Oxadiazole-Piperidine Derivatives (6a–o, )
These analogs contain a benzenesulfonyl group linked to a piperidine ring and a 1,3,4-oxadiazole-thio moiety. Key distinctions:

  • Sulfonyl Group Position : The target’s sulfonyl group is directly attached to piperidine, whereas 6a–o feature a benzenesulfonyl group.

Physicochemical Properties

  • Solubility: The target’s piperidine sulfonamide group enhances polarity and aqueous solubility compared to the lipophilic quinoline derivatives (C1–C7). However, 6a–o’s oxadiazole-thio group may further improve solubility due to hydrogen-bonding capacity.
  • Melting Points : C1–C7 are reported as yellow/white solids, suggesting moderate crystallinity ; the target compound is likely a crystalline solid with a melting point influenced by its sulfonamide group.

Spectral Data Comparison

Compound Key ¹H NMR Signals (δ ppm)
Target Compound 3.9 (s, OCH₃), 4.5 (s, CH₂-SO₂), 1.5–3.0 (m, piperidine).
C1–C7 () 7.5–8.5 (quinoline aromatics), 3.5–4.0 (piperazine N–CH₂), 3.9 (OCH₃).
6a–o () 7.3–7.7 (benzenesulfonyl aromatics), 4.1 (SCH₂), 2.5 (piperidine N–CH₃).

Data Tables

Biological Activity

Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate is a compound characterized by its unique sulfonamide structure, which contributes to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N1O3SC_{12}H_{15}N_{1}O_{3}S. Its structure features a benzoate group linked to a piperidine sulfonyl moiety, enhancing its reactivity and biological potential. The sulfonamide functional group is particularly significant due to its established roles in various biological processes.

Biological Activities

This compound exhibits several biological activities:

  • Antibacterial Activity : The compound acts as an inhibitor of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is common among sulfonamides, making this compound a candidate for further antibacterial studies.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also modulate inflammatory pathways.
  • Neurotransmitter Modulation : Preliminary studies indicate potential interactions with neurotransmitter systems, which could influence mood and cognitive functions. This aspect warrants further investigation into its neuropharmacological applications.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in target enzymes, altering their activity. For instance, it may inhibit dipeptidyl peptidase-4 (DPP-4), which plays a critical role in glucose metabolism and insulin regulation .
  • Binding Affinity : Research indicates that the compound may exhibit varying binding affinities with different biological targets, influencing its pharmacokinetics and overall efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Methyl 4-(piperidin-1-yl)benzoateBenzoate with piperidineLacks sulfonyl group
Methyl 4-(sulfonamidomethyl)benzoateBenzoate with sulfonamideDifferent amine substituent
N-(piperidin-1-sulfonyl)benzamideBenzamide with piperidineContains amide instead of ester

The unique combination of the sulfonamide moiety and the benzoate structure in this compound enhances its biological activity compared to similar compounds lacking this configuration.

Case Studies and Research Findings

Several studies have investigated the biological activities and potential applications of this compound:

  • Antimicrobial Studies : A study reported that derivatives of sulfonamides exhibit significant antimicrobial properties against various bacterial strains. This compound was included in this screening, showing promising results against Gram-positive bacteria .
  • Inflammation Models : In vivo studies using animal models indicated that compounds with similar structures reduced inflammation markers significantly, suggesting potential therapeutic uses in inflammatory diseases .
  • Neuropharmacology : Research exploring the effects on neurotransmitter systems revealed that the compound might affect serotonin and dopamine pathways, implicating it in mood regulation therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate?

  • Methodology : The synthesis typically involves two key steps:

Sulfonylation : Piperidine reacts with a sulfonyl chloride (e.g., methanesulfonyl chloride) to form the piperidine-1-sulfonyl intermediate.

Ester Coupling : The sulfonylated piperidine is coupled to 4-(bromomethyl)benzoic acid methyl ester via nucleophilic substitution.

  • Optimization : Reaction conditions (e.g., anhydrous DMF, 60–80°C, 12–24 hours) and stoichiometric ratios (1:1.2 for piperidine:sulfonyl chloride) are critical for yield maximization .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Piperidine + MsCl, DMF, 60°C8592
24-(BrCH₂)C₆H₄CO₂Me, K₂CO₃, 80°C7889

Q. How is the structural integrity of this compound validated?

  • Analytical Techniques :

  • NMR : 1^1H NMR (DMSO-d₆) should show peaks for the methyl benzoate (δ 3.85 ppm, singlet), piperidine protons (δ 1.45–1.70 ppm, multiplet), and sulfonyl group proximity (δ 3.20–3.40 ppm) .
  • X-ray Crystallography : Use SHELX-97 for structure refinement. Metrics like R-factor (<5%) and electron density maps confirm atomic positions .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for this compound?

  • Approach :

Solvent Effects : Test in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts on splitting patterns.

2D NMR : Employ COSY and HSQC to assign overlapping peaks (e.g., piperidine ring protons vs. methylene bridges) .

Dynamic NMR : Variable-temperature studies (e.g., −20°C to 80°C) reveal conformational flexibility in the sulfonyl-piperidine moiety .

Q. What strategies optimize purity assessment for pharmacological studies?

  • Chromatography :

  • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) for baseline separation of impurities (e.g., unreacted sulfonyl chloride) .
  • LC-MS : Detect trace byproducts (e.g., hydrolyzed benzoic acid derivatives) with m/z thresholds >95% .
    • Data Table :
ImpurityRetention Time (min)m/zSource
Hydrolyzed acid6.2273.1Ester hydrolysis
Unreacted piperidine3.885.1Step 1

Q. How to design assays for evaluating biological activity?

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, matrix metalloproteases) based on structural analogs .
  • Assay Conditions :

  • Enzyme Inhibition : IC₅₀ determination using fluorogenic substrates (e.g., FITC-labeled casein for proteases).
  • Cellular Uptake : Measure logP (HPLC) to correlate lipophilicity (enhanced by CF₃ groups) with membrane permeability .

Methodological Challenges & Solutions

Q. How to address discrepancies in crystallographic and spectroscopic data?

  • Case Study : If X-ray data (SHELX-refined) suggests planar sulfonyl geometry but NMR indicates torsional strain:

DFT Calculations : Compare optimized structures (e.g., Gaussian 16) with experimental data to identify conformational minima.

Twinned Data Analysis : Use WinGX to model disorder or pseudosymmetry in crystals .

Q. What experimental controls are essential in stability studies?

  • Accelerated Degradation : Expose the compound to UV light (254 nm), 40°C/75% RH, and acidic/basic buffers (pH 2–12) for 14 days. Monitor via TLC and HPLC .
  • Degradation Pathways :

ConditionMajor DegradantMechanism
AcidicBenzoic acidEster hydrolysis
BasicSulfonate saltSulfonyl cleavage

Data Interpretation Guidelines

Q. How to validate computational docking results for this compound?

  • Protocol :

Docking Software : AutoDock Vina with AMBER force fields.

Experimental Correlation : Compare predicted binding affinities with SPR (surface plasmon resonance) data (e.g., Kd values).

  • Example : A ΔG (docking) of −9.2 kcal/mol should align with Kd < 1 µM in SPR assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate

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